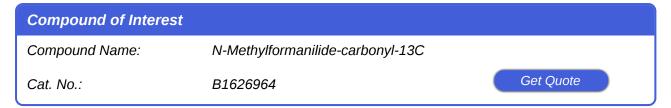


# N-Methylformanilide-carbonyl-13C: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Methylformanilide-carbonyl-13C**, a stable isotope-labeled derivative of N-Methylformanilide. The strategic placement of a carbon-13 isotope at the carbonyl position makes this compound an invaluable tool for a range of sophisticated applications in chemical research and development, particularly in mechanistic studies and reaction monitoring. This document details its synthesis, spectroscopic properties, and key applications, providing detailed experimental protocols and data presented for clarity and practical use.

#### **Chemical and Physical Properties**

**N-Methylformanilide-carbonyl-13C** shares nearly identical physical and chemical properties with its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the presence of the <sup>13</sup>C isotope. The key quantitative data for the unlabeled compound, which serves as a close proxy, are summarized below.



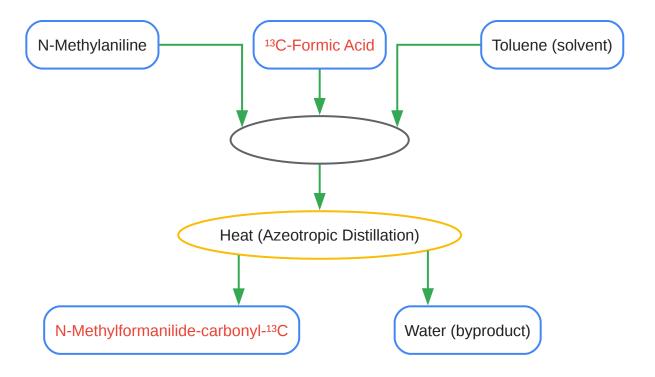
Property	Value	
Molecular Formula	C <sub>8</sub> H <sub>9</sub> <sup>13</sup> CNO	
Molecular Weight	136.16 g/mol (unlabeled: 135.16 g/mol )	
Appearance	Colorless to light yellow liquid	
Boiling Point	243-244 °C	
Melting Point	13-14 °C	
Density	1.055 g/mL at 25 °C	

# Synthesis of N-Methylformanilide-carbonyl-13C

While a specific documented synthesis for **N-Methylformanilide-carbonyl-13C** is not readily available in the literature, its preparation can be reliably achieved through established formylation reactions using a <sup>13</sup>C-labeled precursor. Two primary routes are proposed:

Method A: From <sup>13</sup>C-Formic Acid

This is a direct and efficient method analogous to the synthesis of unlabeled N-Methylformanilide.[1]



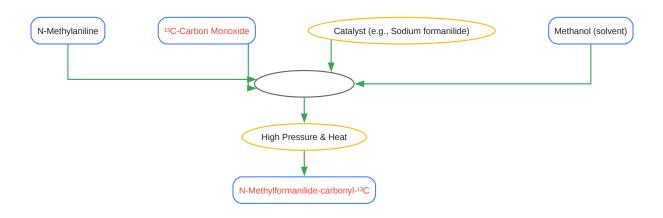


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Fig. 1: Synthesis from <sup>13</sup>C-Formic Acid

Method B: From <sup>13</sup>C-Carbon Monoxide

This method involves the carbonylation of N-methylaniline using <sup>13</sup>C-labeled carbon monoxide in the presence of a suitable catalyst.



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Fig. 2: Synthesis from <sup>13</sup>C-Carbon Monoxide

## Experimental Protocol: Synthesis from <sup>13</sup>C-Formic Acid

This protocol is adapted from the synthesis of the unlabeled compound.[1]

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-methylaniline (1.0 eq), <sup>13</sup>C-formic acid (1.1 eq), and toluene.
- Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.



- Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of water collection.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.
- Purification: The crude product can be purified by vacuum distillation to yield pure N-Methylformanilide-carbonyl-13C.

### **Spectroscopic Data**

The most significant impact of the isotopic label is observed in the <sup>13</sup>C NMR spectrum.

#### <sup>13</sup>C NMR Spectroscopy

The carbonyl carbon signal in the <sup>13</sup>C NMR spectrum of **N-Methylformanilide-carbonyl-13C** will be a prominent feature. Based on data for the unlabeled compound and typical chemical shifts for amides, the following is expected:

Carbon Atom	Unlabeled Chemical Shift (δ, ppm)	Predicted Labeled Chemical Shift (δ, ppm)
<sup>13</sup> C=O	~162.6	~162.6 (with potential for <sup>13</sup> C- <sup>13</sup> C coupling)
N-CH₃	~32.1	~32.1
Aromatic C1	~142.1	~142.1
Aromatic C2, C6	~122.4	~122.4
Aromatic C3, C5	~129.7	~129.7
Aromatic C4	~126.5	~126.5

Key Features of the Labeled Spectrum:

• Enhanced Signal: The signal for the carbonyl carbon will be significantly enhanced due to the 100% abundance of <sup>13</sup>C at this position, in contrast to the natural abundance of 1.1%.



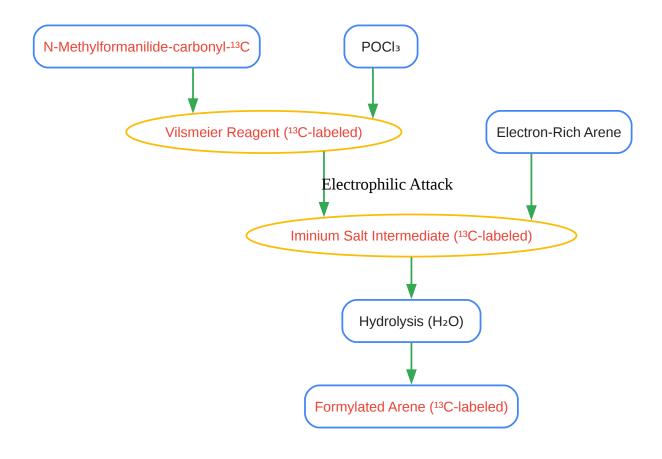
• ¹³C-¹³C Coupling: Spin-spin coupling between the carbonyl carbon and the adjacent aromatic carbon (C1) will be observable. This one-bond coupling constant (¹J(¹³C,¹³C)) provides valuable structural information.

### **Applications in Research and Development**

The primary utility of **N-Methylformanilide-carbonyl-13C** lies in its application as a tracer in mechanistic studies and for quantitative analysis.

#### Mechanistic Elucidation of the Vilsmeier-Haack Reaction

N-Methylformanilide is a key reagent in the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto electron-rich aromatic rings.[2][3][4][5] Using the carbonyl-13C labeled compound allows for the precise tracking of the formyl group throughout the reaction mechanism.



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Fig. 3: Vilsmeier-Haack Reaction Workflow

#### Experimental Protocol: Reaction Monitoring by <sup>13</sup>C NMR

This protocol outlines the general steps for monitoring a reaction where **N-Methylformanilide- carbonyl-13C** is a reactant.

- Sample Preparation: In an NMR tube, combine the starting materials, solvent (deuterated), and an internal standard.
- Initial Spectrum: Acquire a <sup>13</sup>C NMR spectrum of the reaction mixture before initiating the reaction. The prominent signal of the labeled carbonyl will serve as the starting reference.
- Reaction Initiation: Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).
- Time-course Spectra: Acquire a series of <sup>13</sup>C NMR spectra at regular time intervals.
- Data Analysis: Integrate the signal of the carbonyl carbon of the starting material and any new signals corresponding to the carbonyl carbon in intermediates or the final product. The change in the relative integrals over time provides kinetic data for the reaction.

## Safety and Handling

N-Methylformanilide is harmful if swallowed and causes skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.

#### Conclusion

**N-Methylformanilide-carbonyl-13C** is a powerful tool for researchers and scientists in organic chemistry and drug development. Its utility in elucidating reaction mechanisms, such as the Vilsmeier-Haack reaction, and in quantitative reaction monitoring makes it a valuable asset for advancing chemical synthesis and understanding. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for the effective application of this isotopically labeled compound in a laboratory setting.



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